molecular formula C21H25N3 B5600362 3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole CAS No. 356085-10-4

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B5600362
CAS No.: 356085-10-4
M. Wt: 319.4 g/mol
InChI Key: LEGQADSDIOYPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methylbenzyl group, which is linked to an indole moiety.

Properties

IUPAC Name

3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)16-19-14-22-21-5-3-2-4-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGQADSDIOYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177844
Record name 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356085-10-4
Record name 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356085-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-methylbenzyl group. This can be achieved through the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as triethylamine.

    Attachment to the Indole Moiety: The substituted piperazine is then linked to the indole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Uniqueness

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group on the piperazine ring and its linkage to the indole moiety contribute to its unique pharmacological profile and potential therapeutic applications .

Biological Activity

3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities, including potential therapeutic effects in various medical applications. The compound's structure features a piperazine ring substituted with a 4-methylbenzyl group linked to an indole moiety, which plays a significant role in its biological activity.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 4-methylbenzyl group through a reaction with 4-methylbenzyl chloride in the presence of a base like triethylamine.
  • Attachment to the Indole Moiety : The substituted piperazine is then linked to the indole structure, completing the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is known to bind to various receptors, particularly serotonin receptors, which play a crucial role in neurotransmitter release and uptake. This interaction may lead to several physiological effects, including modulation of mood and anxiety levels.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that indole derivatives can possess significant antibacterial and antifungal activities. The following table summarizes some key findings related to the antimicrobial efficacy of related compounds:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial15.625 - 62.5 μM
Compound BAntifungal31.108 - 62.216 μg/mL
Compound CAntistaphylococcal62.5 - 125 μM

Anticancer Properties

In addition to antimicrobial activity, indole derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Modulation of signaling pathways involved in tumor growth

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several indole derivatives against common pathogens. The results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound, exploring its potential as an antidepressant. The findings suggested that it could enhance serotonergic activity, leading to improved mood and reduced anxiety in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.